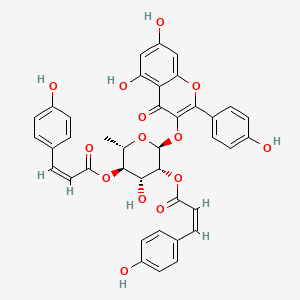

2'',4''-Di-O-(Z-p-coumaroyl)afzelin

Description

Properties

IUPAC Name |

[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6-,17-7-/t20-,34+,35-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHJUXDKSMQOG-CPUVFPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)/C=C\C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100434 | |

| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205534-17-4 | |

| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205534-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[6-Deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-2-4-Di-O-Z-p-coumaroyl-afzelin-Context-from-Machilus-philippinense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] While direct literature detailing the isolation of this specific compound from Machilus philippinense Merr. is scarce, this guide provides a comprehensive overview based on existing phytochemical studies of the Machilus genus and established protocols for the extraction and isolation of acylated flavonoids. Machilus philippinense, a member of the Lauraceae family, is also known by its synonym Cinnamomum philippinense.[2]

Phytochemical Landscape of Machilus philippinense

Proposed Experimental Protocol for Isolation and Characterization

The following protocol is a generalized yet detailed methodology for the isolation and characterization of this compound from Machilus philippinense, based on standard practices for flavonoid extraction.

1. Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Machilus philippinense should be collected.

-

Preparation: The plant material should be dried at a moderate temperature to prevent the degradation of thermally unstable compounds like acylated flavonoid glycosides.[8] Once dried, the material should be ground into a fine powder to increase the surface area for efficient extraction.[8]

2. Extraction

-

Solvent Selection: A mixture of methanol (B129727) and water is often effective for extracting flavonoids.[8] Acetone is also a highly selective solvent for this purpose.[8] The choice of solvent can be optimized based on preliminary screening.

-

Extraction Technique: Maceration is a common and effective method.[8] The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be employed to improve efficiency and reduce extraction time.[9]

3. Fractionation and Purification

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography: This is a critical step for isolating the target compound.

-

Column Chromatography: The flavonoid-rich fractions are subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20.[10] A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is the method of choice. A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is a common mobile phase.

-

4. Structure Elucidation

The purified compound is identified and its structure confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the precise structure, including the location of the coumaroyl groups and the stereochemistry.

Data Presentation

While quantitative data for the direct isolation of this compound from Machilus philippinense is not available, the following table presents a hypothetical summary of chromatographic data that would be expected during its purification.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Expected Retention Time/Fraction |

| Column Chromatography | Silica Gel | Chloroform:Methanol (9:1 to 1:1) | Fractions 15-20 |

| Column Chromatography | Sephadex LH-20 | Methanol | Fractions 8-12 |

| Preparative HPLC | C18 | Acetonitrile:Water (20:80 to 80:20) | ~25 minutes |

Visualization of Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Biological Activities and Signaling Pathways

Flavonoids as a class are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[11] While the specific signaling pathways modulated by this compound are not well-documented, related acylated flavonoids have been shown to influence various cellular processes. For instance, some flavonoids can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by downregulating the expression of pro-inflammatory cytokines through the NF-κB signaling pathway.

Visualization of a Potential Signaling Pathway

References

- 1. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 2. Cinnamomum philippinense - Wikipedia [en.wikipedia.org]

- 3. Chemical constituents from the stems of Machilus philippinensis Merr. and the neuroprotective activity of cinnamophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical constituents from the stems of Machilus philippinensis Merr. and the neuroprotective activity of cinnamophilin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Chemical constituents from the stems of Machilus philippinensis Merr. and the neuroprotective activity of cinnamophilin | Semantic Scholar [semanticscholar.org]

- 8. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]

- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a naturally occurring acylated flavonoid glycoside. This document details the experimental protocols for isolation and the application of spectroscopic techniques, presenting key quantitative data in a structured format to facilitate understanding and further research.

Introduction

This compound is a complex natural product belonging to the flavonoid class of secondary metabolites. It is a derivative of afzelin (B1665622), which is kaempferol-3-O-α-L-rhamnopyranoside. In this specific derivative, two Z-p-coumaroyl groups are attached to the rhamnose sugar moiety at the 2'' and 4'' positions. The precise determination of its molecular structure is crucial for understanding its bioactivity and potential therapeutic applications. This guide will walk through the typical workflow and data analysis involved in such a structure elucidation process. The compound has been reported in plants of the Laurus genus.[1]

Isolation Protocol

The isolation of this compound from its natural source, such as the leaves of Laurus nobilis, is a multi-step process involving extraction and chromatography.[2][3][4]

Experimental Protocol: Bioassay-Guided Fractionation and Isolation

-

Extraction: Dried and powdered plant material (e.g., Laurus nobilis leaves) is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, to efficiently extract a broad range of phytochemicals.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with acylated flavonoids typically concentrating in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: The bioactive fraction (as determined by preliminary assays) is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or water-acetonitrile can be used.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of formic acid to improve peak shape) and methanol or acetonitrile. The elution is monitored by a UV-Vis detector, typically at wavelengths around 280 nm and 320 nm where flavonoids and coumaroyl groups absorb.

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC, where a single, sharp peak is indicative of a pure compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion. This allows for the calculation of the molecular formula.

Data Presentation: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 725.1865 | - | C₃₉H₃₃O₁₄⁺ |

| [M-H]⁻ | 723.1719 | - | C₃₉H₃₁O₁₄⁻ |

| Molecular Weight | 724.67 | C₃₉H₃₂O₁₄ [1] |

Note: The observed m/z values would be obtained from the experimental data.

Tandem MS (MS/MS) experiments are used to fragment the molecular ion, providing structural information. The fragmentation pattern would reveal the loss of the coumaroyl groups and the rhamnose moiety, helping to confirm the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

The purified compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables present the expected ¹H and ¹³C NMR chemical shifts for the core afzelin structure and the attached p-coumaroyl moieties. The presence of two sets of signals for the coumaroyl groups would confirm the di-acylation, and the specific chemical shifts of the rhamnose protons and carbons would pinpoint the attachment points at C-2'' and C-4''. The Z-configuration of the coumaroyl double bond is indicated by the coupling constant of the vinylic protons (typically around 12-13 Hz).

Table 1: ¹H NMR Data (Expected values in DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Kaempferol (B1673270) | |||

| 2' | 8.05 | d | 8.8 |

| 3' | 6.92 | d | 8.8 |

| 5' | 6.92 | d | 8.8 |

| 6' | 8.05 | d | 8.8 |

| 6 | 6.21 | d | 2.0 |

| 8 | 6.45 | d | 2.0 |

| Rhamnose | |||

| 1'' | 5.40 | d | 1.5 |

| 2'' | ~5.2 | m | |

| 3'' | ~4.0 | m | |

| 4'' | ~5.0 | m | |

| 5'' | ~3.8 | m | |

| 6'' (CH₃) | 0.95 | d | 6.0 |

| Z-p-Coumaroyl (2'') | |||

| 2''' | 7.50 | d | 8.5 |

| 3''' | 6.80 | d | 8.5 |

| 5''' | 6.80 | d | 8.5 |

| 6''' | 7.50 | d | 8.5 |

| 7''' (α) | 6.85 | d | 12.5 |

| 8''' (β) | 5.80 | d | 12.5 |

| Z-p-Coumaroyl (4'') | |||

| 2'''' | 7.45 | d | 8.5 |

| 3'''' | 6.75 | d | 8.5 |

| 5'''' | 6.75 | d | 8.5 |

| 6'''' | 7.45 | d | 8.5 |

| 7'''' (α) | 6.80 | d | 12.5 |

| 8'''' (β) | 5.75 | d | 12.5 |

Table 2: ¹³C NMR Data (Expected values in DMSO-d₆)

| Position | δ (ppm) |

| Kaempferol | |

| 2 | 157.0 |

| 3 | 134.5 |

| 4 | 178.0 |

| 5 | 161.8 |

| 6 | 99.0 |

| 7 | 164.5 |

| 8 | 94.0 |

| 9 | 157.5 |

| 10 | 104.5 |

| 1' | 121.5 |

| 2', 6' | 131.0 |

| 3', 5' | 115.5 |

| 4' | 160.0 |

| Rhamnose | |

| 1'' | 101.5 |

| 2'' | 71.0 |

| 3'' | 70.5 |

| 4'' | 72.0 |

| 5'' | 69.0 |

| 6'' | 18.0 |

| Z-p-Coumaroyl (2'') | |

| 1''' | 125.5 |

| 2''', 6''' | 132.5 |

| 3''', 5''' | 116.0 |

| 4''' | 159.5 |

| 7''' (α) | 116.5 |

| 8''' (β) | 144.0 |

| 9''' (C=O) | 166.5 |

| Z-p-Coumaroyl (4'') | |

| 1'''' | 125.5 |

| 2'''', 6'''' | 132.5 |

| 3'''', 5'''' | 116.0 |

| 4'''' | 159.5 |

| 7'''' (α) | 116.5 |

| 8'''' (β) | 144.0 |

| 9'''' (C=O) | 166.5 |

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons in the kaempferol, rhamnose, and coumaroyl moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the key experiment to determine the points of attachment of the different structural units. Specifically, HMBC correlations from the rhamnose protons H-2'' and H-4'' to the carbonyl carbons of the respective coumaroyl groups would confirm the acylation positions. A correlation from the anomeric proton of rhamnose (H-1'') to C-3 of kaempferol would confirm the glycosylation site.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the final determined structure of the molecule.

Caption: Workflow for the isolation and structure elucidation of this compound.

References

- 1. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acylated kaempferol glycosides from Laurus nobilis leaves and their inhibitory effects on Na+/K+-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical and Physical Properties of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties, biological activities, and relevant experimental methodologies for the flavonoid glycoside 2'',4''-Di-O-(Z-p-coumaroyl)afzelin. This document synthesizes available data to support research and development efforts related to this compound, with a particular focus on its potential as a therapeutic agent. While specific experimental data for the Z,Z-isomer is limited in publicly accessible literature, this guide compiles established information on the parent molecule, afzelin, and related acylated flavonoids to provide a robust foundational resource.

Chemical and Physical Properties

This compound is a complex natural product belonging to the flavonoid class of secondary metabolites. Its structure consists of the flavonol kaempferol, glycosidically linked to a rhamnose sugar which is further acylated with two Z-p-coumaroyl groups.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2'',4''-Di-O-(E-p-coumaroyl)afzelin | Afzelin (Parent Compound) |

| CAS Number | 205534-17-4[1] | 163434-73-9[2] | 482-39-3 |

| Molecular Formula | C39H32O14[1] | C39H32O14[2] | C21H20O10 |

| Molecular Weight | 724.66 g/mol [1] | 724.66 g/mol [2] | 432.38 g/mol |

| Appearance | Yellow powder (inferred) | Not specified | Light yellow powder |

| Melting Point | Not available | Not available | 172-174 °C |

| Boiling Point | Not available | 966.9 °C (predicted) | Not available |

| Solubility | Not available | Not available | Soluble in methanol (B129727), ethanol, DMSO |

| UV-Vis λmax | Not available | Not available | 266, 348 nm (in methanol) |

Spectroscopic Data:

Biological Activity and Signaling Pathways

The biological activity of this compound is an emerging area of research. Based on studies of its parent compound, afzelin, and other acylated flavonoids, it is postulated to possess anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

-

Inhibition of Cystathionine (B15957) β-synthase (CBS): this compound has been identified as a selective inhibitor of cystathionine β-synthase (CBS).[5] CBS is a key enzyme in the transsulfuration pathway and is overexpressed in several types of cancers, where it contributes to proliferation, migration, and resistance to therapy. By inhibiting CBS, this compound can disrupt cancer cell metabolism and survival.

-

Induction of Apoptosis: The parent compound, afzelin, has been shown to induce apoptosis in cancer cells.[6] This process is likely mediated through the intrinsic or mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. It is highly probable that this compound retains and possibly enhances this pro-apoptotic activity.

Postulated Signaling Pathways

Based on the available evidence, two primary signaling pathways are proposed to be modulated by this compound in cancer cells.

Experimental Protocols

While specific, validated protocols for this compound are not detailed in the available literature, the following sections provide generalized methodologies based on standard practices for the isolation, purification, and biological evaluation of acylated flavonoids.

Isolation and Purification

The isolation of acylated flavonoid glycosides from plant material typically involves solvent extraction followed by a series of chromatographic separations.

Workflow for Isolation and Purification:

Detailed Steps:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Partitioning: The crude extract is concentrated and then partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to achieve a preliminary fractionation. Flavonoid glycosides are often enriched in the n-butanol fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography. Sephadex LH-20 is commonly used for the separation of flavonoids.[7]

-

Preparative HPLC: Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).[8][9][10] A gradient elution with a mobile phase consisting of water (often with a small amount of acid like acetic or formic acid) and a polar organic solvent (e.g., methanol or acetonitrile) is employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low, typically <0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in oncology. Its ability to inhibit CBS presents a novel mechanism for targeting cancer metabolism. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Total Synthesis: A robust synthetic route would enable the production of sufficient quantities for comprehensive biological evaluation and structure-activity relationship studies.

-

Detailed Biological Characterization: In-depth studies are needed to confirm the precise mechanisms of action, including the downstream effects of CBS inhibition and the full spectrum of its pro-apoptotic signaling.

-

Pharmacokinetic and Toxicological Profiling: Preclinical studies are required to assess the absorption, distribution, metabolism, excretion, and toxicity of the compound.

-

Spectroscopic Characterization: Full NMR, MS, IR, and UV-Vis data for the purified Z,Z-isomer are needed to create a complete reference for this compound.

This technical guide serves as a foundational document to stimulate and support these future research endeavors.

References

- 1. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'',4''-Di-O-(E-p-Coumaroyl)afzelin | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 7. air.unimi.it [air.unimi.it]

- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biological Activities of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'',4''-Di-O-(Z-p-coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside, a class of compounds gaining significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of this specific flavonoid, with a focus on its antiproliferative and potential enzyme inhibitory properties. The information presented herein is intended to support further research and development of this compound for therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways through which this molecule may exert its effects.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in various plants, known for their wide range of pharmacological effects, including antioxidant and anti-inflammatory properties.[1] Acylation of flavonoid glycosides, such as the addition of coumaroyl groups, can significantly modify their biological activities. This compound belongs to this class of modified flavonoids and has been isolated from plant species such as Machilus philippinense Merr. and Cinnamomum camphora.[2][3] This guide focuses on the specific biological activities attributed to this di-acylated form of afzelin.

Quantitative Biological Activity Data

The primary biological activities reported for this compound are its antiproliferative and α-glucosidase inhibitory effects. The available quantitative data for these activities are summarized in the tables below.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Activity Metric | Value | Reference |

| HT-29 (Human Colon Cancer) | IC50 | 1.5 µM | [Lee SS, et al., 2008][2] |

Table 2: α-Glucosidase Inhibitory Activity of a Closely Related Compound

Note: The following data is for a closely related isomer, 3'',4''-di-p-coumaroyl afzelin, as specific data for the 2'',4''-Z isomer was not available in the cited literature.

| Enzyme Source | Compound | Activity Metric | Value | Reference |

| Bacillus stearothermophilus | 3'',4''-di-E-p-coumaroyl afzelin | IC50 | 6.10 µM | [Lee SS, et al., 2008][1] |

| Bacillus stearothermophilus | 3''-E,4''-Z-di-p-coumaroyl afzelin | IC50 | 1.00 µM | [Lee SS, et al., 2008][1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the probable experimental protocols for the key biological assays mentioned.

Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of HT-29 human colon cancer cells.

Materials:

-

HT-29 human colon cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: HT-29 cells are harvested and seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compound. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. The MTT is converted by viable cells into formazan (B1609692) crystals.

-

Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol is used to evaluate the inhibitory effect of a compound on the activity of the α-glucosidase enzyme, which is relevant to the management of type 2 diabetes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Bacillus stearothermophilus

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a mixture of the test compound (at various concentrations) and α-glucosidase solution in phosphate buffer is pre-incubated.

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, pNPG, to the mixture.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.

-

Data Acquisition: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples to that of the control (without the inhibitor). The IC50 value is determined from a dose-response curve.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the known activities of flavonoids suggest potential interactions with key cellular signaling cascades involved in cell proliferation, inflammation, and survival. The diagrams below illustrate these hypothetical pathways.

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Discussion and Future Directions

The available data, though limited, suggests that this compound is a promising bioactive compound with notable antiproliferative effects against colon cancer cells and potential for α-glucosidase inhibition. The presence of two p-coumaroyl groups likely enhances the biological activity compared to its parent compound, afzelin, a phenomenon observed with other acylated flavonoids.

Future research should focus on:

-

Confirming the antiproliferative activity in a broader range of cancer cell lines.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models.

-

Performing detailed structure-activity relationship studies to understand the contribution of the Z-configuration of the coumaroyl groups to its biological activity.

Conclusion

This compound demonstrates significant biological potential, particularly in the area of oncology. This technical guide provides a foundational summary of the current knowledge to encourage and guide further scientific investigation into this promising natural product. The detailed protocols and hypothesized signaling pathways offer a starting point for researchers aiming to explore its therapeutic applications.

References

An In-Depth Technical Guide to 2'',4''-Di-O-(Z-p-coumaroyl)afzelin (CAS: 205534-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a naturally occurring acylated flavonol glycoside. The document details its chemical properties, known biological activities, and underlying mechanisms of action. Special emphasis is placed on its role as a selective inhibitor of human cystathionine (B15957) β-synthase (hCBS) and its antiproliferative effects. This guide synthesizes available data into structured tables, outlines detailed experimental protocols for relevant assays, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a flavonoid, specifically a derivative of afzelin, which is a glycoside of the flavonol kaempferol. Its structure is characterized by the presence of two Z-p-coumaroyl groups acylating the rhamnose sugar moiety.

| Property | Value | Source |

| CAS Number | 205534-17-4 | [1] |

| Molecular Formula | C₃₉H₃₂O₁₄ | [1] |

| Molecular Weight | 724.66 g/mol | [1] |

| IUPAC Name | [(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |

| Natural Sources | Laurus nobilis, Machilus philippinense, Cinnamomum camphora | [2][3] |

| Appearance | Yellow powder | General knowledge for flavonoids |

| Purity (Commercial) | ≥98% | Commercially available data |

Biological Activity and Mechanism of Action

Current research has identified this compound as a compound with significant biological activities, most notably as a selective enzyme inhibitor and an antiproliferative agent.

Inhibition of Human Cystathionine β-Synthase (hCBS)

This compound has been identified as a selective inhibitor of human cystathionine β-synthase (hCBS)[4]. hCBS is a crucial enzyme in the transsulfuration pathway, responsible for catalyzing the condensation of homocysteine and serine to form cystathionine. This pathway is central to homocysteine metabolism and the production of cysteine and hydrogen sulfide (B99878) (H₂S), a key signaling molecule. Dysregulation of hCBS is implicated in various diseases, including certain cancers, making it a viable therapeutic target. The inhibitory action of this compound on hCBS suggests its potential for development in treating such conditions.

Antiproliferative Activity

This compound has demonstrated antiproliferative activity against the human colon cancer cell line, HT-29[5].

| Cell Line | Assay | Activity Metric | Value | Reference |

| HT-29 (Human Colon Cancer) | CCK8 | IC₅₀ | 1.5 µM | [5] |

The Cell Counting Kit-8 (CCK8) assay, used to determine this IC₅₀ value, measures cell viability. The low micromolar activity suggests that this compound has potent cytotoxic effects on this cancer cell line.

Potential Antioxidant and Anti-inflammatory Activities

As a flavonoid, this compound is predicted to possess antioxidant and anti-inflammatory properties, common to this class of compounds. However, specific quantitative data for these activities are not yet available in the public domain.

Signaling Pathways and Experimental Workflows

Cystathionine β-Synthase and the Transsulfuration Pathway

The following diagram illustrates the central role of cystathionine β-synthase (CBS) in the transsulfuration pathway and indicates the point of inhibition by this compound.

Caption: Inhibition of hCBS by this compound.

General Workflow for Isolation of Acylated Flavonol Glycosides

The diagram below outlines a typical experimental workflow for the isolation and purification of acylated flavonol glycosides from a plant source.

Caption: General workflow for isolating acylated flavonol glycosides.

Experimental Protocols

Isolation and Purification of Acylated Flavonol Glycosides

This is a generalized protocol based on methods for similar compounds and should be optimized for the specific plant material.

-

Extraction:

-

Air-dried and powdered leaves of the source plant (e.g., Laurus nobilis) are exhaustively extracted with 80% methanol (B129727) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains flavonol glycosides, is concentrated.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with ethanol (B145695) or a methanol-water gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the target compound are further purified by preparative reverse-phase HPLC.

-

A C18 column is commonly used with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).

-

-

Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

-

Antiproliferative CCK8 Assay

-

Cell Culture:

-

HT-29 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations.

-

The culture medium is replaced with the medium containing the compound, and the cells are incubated for 24 hours.

-

-

CCK8 Assay:

-

10 µL of CCK8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

-

The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Human Cystathionine β-Synthase (hCBS) Inhibition Assay

This is a representative protocol; specific conditions may vary.

-

Enzyme and Reagents:

-

Recombinant full-length hCBS is expressed and purified.

-

Assay buffer: 100 mM HEPES, pH 7.4.

-

Substrates: L-serine and L-homocysteine.

-

Cofactor: Pyridoxal 5'-phosphate (PLP).

-

Activator (optional): S-adenosylmethionine (SAM).

-

Detection reagent: A hydrogen sulfide selective fluorogenic probe (e.g., 7-azido-4-methylcoumarin).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains hCBS, PLP, and the test compound (this compound) in the assay buffer.

-

The reaction is initiated by the addition of L-serine and L-homocysteine.

-

The plate is incubated at 37°C.

-

The production of H₂S is monitored by measuring the fluorescence of the probe at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of H₂S production is determined from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a promising natural product with defined biological activities, including the selective inhibition of hCBS and antiproliferative effects against colon cancer cells. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action, conduct in-vivo efficacy and safety profiling, and explore its potential applications in drug discovery and development.

References

molecular weight of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, an acylated flavonol glycoside. The document details its physicochemical properties, biological activities, and the methodologies for its study, aiming to support further research and development.

Physicochemical Properties

This compound is a natural flavonoid that has been identified in plant species such as Laurus and Machilus philippinense[1][2]. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C39H32O14 | [2] |

| Molecular Weight | 724.7 g/mol | [2] |

| CAS Number | 205534-17-4 | [2] |

| Class | Acylated Flavonol Glycoside | [2] |

Biological Activity and Signaling Pathways

Acylated flavonol glycosides, including this compound, are recognized for a range of biological activities. The acylation can enhance the compound's stability, solubility, and bioavailability.

Anti-inflammatory Activity

Kaempferol and its glycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.

-

MAPK and NF-κB Pathway Inhibition : Kaempferol has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and Protein Kinase B (Akt). This action leads to a decrease in the degradation of IκB-α and subsequent translocation of the p65 subunit of NF-κB into the nucleus. The inhibition of this cascade results in the reduced expression of pro-inflammatory cytokines such as IL-6 and IL-8, as well as enzymes like COX-2[3].

Antimicrobial Activity

Flavonoids, including acylated derivatives, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their interaction with bacterial cell structures.

-

Membrane Disruption : The antimicrobial action of many flavonoids involves the disruption of the bacterial cytoplasmic membrane's integrity. They are thought to interact with the hydrophilic region of phospholipids, leading to increased membrane permeability and leakage of intracellular components[4][5]. Gram-positive bacteria are often more susceptible to this action than Gram-negative bacteria due to differences in their cell wall structure[4].

Experimental Protocols

The isolation and characterization of this compound require a combination of chromatographic and spectroscopic techniques. The following protocols are based on methodologies reported for similar acylated flavonol glycosides isolated from plant sources like Machilus philippinense[6].

Extraction and Isolation

-

Extraction : The air-dried and powdered plant material (e.g., leaves) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

Column Chromatography : The active fraction (e.g., the dichloromethane-soluble fraction) is subjected to column chromatography.

-

Silica Gel Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, to separate compounds based on their affinity to the stationary phase.

-

Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is performed using preparative reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile (B52724) and water as the mobile phase.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons and to confirm the positions of the acyl groups on the sugar moiety.

-

-

Mass Spectrometry (MS) :

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in identifying the different components of the molecule (the aglycone, the sugar, and the acyl groups) and their linkages.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum provides information about the flavonoid skeleton and the presence of phenolic hydroxyl groups.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, studies on related acylated flavonol glycosides provide insights into their potential efficacy. For instance, an isomer, 3''-E,4''-Z-di-p-coumaroyl-kaempferol-3-O-α-L-rhamnopyranoside, has been reported to be a potent α-glucosidase inhibitor with an IC50 value of 1.00 µM[6].

This guide serves as a foundational resource for professionals engaged in the study and development of novel therapeutic agents from natural sources. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C39H32O14 | CID 49822436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylated flavonol monorhamnosides, alpha-glucosidase inhibitors, from Machilus philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the p-Coumaroyl Moiety in Flavonoid Glycosides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the significant role of the p-coumaroyl moiety in modifying the bioactivity of flavonoid glycosides. The addition of this acyl group has been shown to substantially enhance the therapeutic potential of these naturally occurring compounds.

Executive Summary

Flavonoid glycosides are a class of plant secondary metabolites renowned for their diverse pharmacological effects. The acylation of these glycosides with a p-coumaroyl group is a common structural modification that profoundly impacts their physicochemical properties and biological activities. This guide elucidates the multifaceted role of the p-coumaroyl moiety, focusing on its influence on antioxidant capacity, enzyme inhibition, stability, and bioavailability. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for leveraging this structural feature in drug discovery and development.

The Influence of p-Coumaroylation on Biological Activity

The presence of a p-coumaroyl moiety on a flavonoid glycoside can significantly augment its biological effects. This enhancement is attributed to several factors, including altered steric and electronic properties, increased lipophilicity, and the introduction of an additional phenolic hydroxyl group.

Enhanced Antioxidant and Cytoprotective Effects

A key function of the p-coumaroyl group is the potentiation of antioxidant activity. This is achieved through multiple mechanisms:

-

Increased Electron and Hydrogen Atom Transfer: The p-coumaroyl moiety provides an additional site for electron and hydrogen atom donation, thereby enhancing the flavonoid's ability to scavenge free radicals.[1][2]

-

Enhanced Metal Chelation: The introduction of the p-coumaroyl group can increase the flavonoid's capacity to chelate pro-oxidant metal ions like Fe²⁺, which are involved in the generation of reactive oxygen species (ROS) through the Fenton reaction.[1][2]

A comparative study between tiliroside (B191647) (kaempferol-3-O-β-D-(6′′-O-p-coumaroyl)-glucopyranoside) and its non-acylated counterpart, astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside), demonstrated that tiliroside exhibits significantly higher antioxidant and cytoprotective effects.[1][2] This highlights the direct contribution of the p-coumaroyl moiety to these activities.

Modulation of Enzyme Inhibition

The acylation of flavonoid glycosides with a p-coumaroyl group can significantly influence their ability to inhibit various enzymes. This is of particular interest in the development of targeted therapeutics.

-

Cholinesterase Inhibition: Acylated kaempferol (B1673270) glycosides have shown strong inhibitory activities against acetylcholinesterase, with the p-coumaroyl moiety being more effective than the feruloyl moiety.[3][4] This has implications for the development of treatments for neurodegenerative diseases like Alzheimer's.

-

Na⁺, K⁺-ATPase Inhibition: Acylated kaempferol glycosides from Laurus nobilis have demonstrated significant inhibitory action against Na⁺, K⁺-ATPase, an enzyme crucial for cardiovascular function. The di-p-coumaroyl derivative was found to be the most active.[3]

-

Xanthine (B1682287) Oxidase Inhibition: Certain p-coumaroylated apigenin (B1666066) glycosides have shown potential inhibitory effects on xanthine oxidase, an enzyme involved in gout.[3]

The position of the p-coumaroyl group on the sugar moiety is a critical determinant of the inhibitory activity.[3]

Improved Stability

The stability of flavonoids is a crucial factor for their therapeutic application. Acylation with a p-coumaroyl group has been shown to enhance the stability of certain flavonoid glycosides. For instance, acylated anthocyanins, including those with a p-coumaroyl moiety, are more stable at high temperatures compared to their non-acylated counterparts.[4] This increased stability can lead to a longer shelf-life and improved efficacy of flavonoid-based products.

Impact on Bioavailability

While flavonoid aglycones are generally less water-soluble, glycosylation can improve their bioavailability.[5] The addition of a lipophilic p-coumaroyl moiety can further modulate the absorption and metabolism of flavonoid glycosides, although this is a complex area requiring further research. The increased lipophilicity may enhance membrane permeability, but it could also affect interactions with metabolic enzymes and transporters.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the impact of the p-coumaroyl moiety on the biological activity of flavonoid glycosides.

Table 1: Antioxidant Activity of Astragalin vs. Tiliroside [1][2][6]

| Assay | Astragalin (IC₅₀ µg/mL) | Tiliroside (IC₅₀ µg/mL) |

| FRAP | 10.3 ± 0.4 | 5.9 ± 0.2 |

| DPPH• Scavenging | 12.8 ± 0.5 | 8.1 ± 0.3 |

| ABTS•⁺ Scavenging | 7.2 ± 0.3 | 4.5 ± 0.2 |

| •O₂⁻ Scavenging | 15.6 ± 0.6 | 9.8 ± 0.4 |

Table 2: Enzyme Inhibitory Activity of p-Coumaroylated Flavonoid Glycosides

| Flavonoid Glycoside | Target Enzyme | IC₅₀ (µM) | Source |

| Kaempferol-3-O-α-L-(2′′-E, 4′′-Z-di-p-coumaroyl)-rhamnoside | Na⁺, K⁺-ATPase | 5.0 ± 0.1 | [3] |

| Apigenin-4′-O-(2′′-O-p-coumaroyl)-β-D-glucoside | Xanthine Oxidase | - (Showed potential effects) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Assay Procedure: Add 10 µL of the test sample (flavonoid solution) to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the mixture at 37°C for 10 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Quantification: Use a standard curve of FeSO₄·7H₂O to determine the FRAP value.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Assay Procedure: Mix 100 µL of the test sample with 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

Enzyme Inhibition Assays

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare various concentrations of the flavonoid inhibitor solution.

-

Assay Procedure: In a 96-well plate, add the enzyme solution, inhibitor solution, and pre-incubate for a specific time.

-

Initiate Reaction: Add the substrate solution to start the enzymatic reaction.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.

Cellular Antioxidant Activity (CAA) Assay[9]

-

Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Treatment: Treat the cells with the test flavonoid and 2′,7′-dichlorofluorescin diacetate (DCFH-DA).

-

Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP).

-

Measurement: Measure the fluorescence intensity over time.

-

Calculation: Quantify the CAA value by calculating the area under the fluorescence curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially influenced by p-coumaroylated flavonoid glycosides and a general workflow for assessing their bioactivity.

Caption: Putative signaling pathways modulated by p-coumaroylated flavonoid glycosides.

Caption: General experimental workflow for evaluating p-coumaroylated flavonoids.

Conclusion

The addition of a p-coumaroyl moiety to flavonoid glycosides represents a significant natural structural optimization that enhances their therapeutic potential. The increased antioxidant capacity, modulated enzyme inhibition, and improved stability make these compounds promising candidates for drug development. This guide provides a foundational understanding and practical methodologies for researchers to explore and harness the benefits of p-coumaroylation in their scientific endeavors. Further investigation into the precise mechanisms of action and the impact on bioavailability will be crucial for the successful translation of these findings into clinical applications.

References

- 1. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities and mechanisms of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin is limited. Much of the available experimental data pertains to its geometric isomer, 2'',4''-Di-O-(E-p-coumaroyl)afzelin. This guide synthesizes the available information on both isomers and related acylated flavonoids to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound is a naturally occurring acylated flavonol glycoside. It is a derivative of afzelin, which is the 3-O-rhamnoside of the flavonol kaempferol (B1673270). The structure consists of a kaempferol backbone linked to a rhamnose sugar, which is further acylated with two Z-p-coumaroyl groups at the 2'' and 4'' positions of the rhamnose moiety. This compound has been identified in plant species such as those from the Laurus genus[1]. Its presence has also been noted in the leaf extract of Machilusphilippinense Merr.. Due to the general biological significance of acylated flavonoids, this molecule is of interest for its potential pharmacological properties. Acylation can significantly impact the bioavailability and biological activity of flavonoid glycosides.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C39H32O14 | [1] |

| Molecular Weight | 724.7 g/mol | [1] |

| CAS Number | 205534-17-4 | [1] |

Biological Activities and Quantitative Data

Direct experimental data on the biological activities of this compound are not extensively reported in the scientific literature. However, studies on the geometric isomer, 2'',4''-Di-O-(E-p-coumaroyl)afzelin, provide valuable insights into the potential bioactivities.

Antioxidant Activity

The antioxidant potential of the (E)-isomer has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| 2'',4''-Di-O-(E-p-coumaroyl)afzelin | DPPH radical scavenging | 18.5 | Ascorbic acid | 12.3 |

Anti-inflammatory Activity

The anti-inflammatory effects of the (E)-isomer were investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Cell Line | Stimulant | Concentration (µM) | % Inhibition of NO Production |

| 2'',4''-Di-O-(E-p-coumaroyl)afzelin | RAW 264.7 | LPS | 20 | 62 |

This inhibition of NO production was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, flavonoids and their acylated derivatives are known to modulate several key cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key regulators of cellular responses to external stresses. Flavonoids can modulate these pathways to reduce inflammatory responses. For instance, inhibition of p38 MAPK phosphorylation can lead to decreased expression of inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Flavonoids can activate Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by flavonoids.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on general methods for flavonoids, a standard workflow can be outlined.

Extraction and Isolation

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves of Machilusphilippinense Merr.). Air-dry the material in the shade and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic shaking. Repeat the extraction process multiple times to ensure maximum yield.

-

Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: Subject the bioactive fraction (often the ethyl acetate or n-butanol fraction for flavonoids) to a series of chromatographic techniques for purification.

-

Column Chromatography: Use silica (B1680970) gel or Sephadex LH-20 columns with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl acetate) for initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient for final purification of the target compound.

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: Dissolve the compound in methanol and record the UV spectrum. The characteristic absorption maxima can provide initial information about the flavonoid class.

-

Mass Spectrometry (MS): Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number, type, and connectivity of protons in the molecule.

-

¹³C-NMR: Reveals the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure, including the specific positions of the acyl groups on the sugar moiety and the stereochemistry of the glycosidic linkage.

-

Conclusion and Future Directions

This compound represents an interesting natural product with potential pharmacological activities, likely in the realms of antioxidant and anti-inflammatory effects, as suggested by data from its (E)-isomer. However, a significant knowledge gap exists regarding its specific biological targets and mechanisms of action.

Future research should focus on:

-

Isolation and full spectral characterization of the Z-isomer to confirm its structure.

-

Comprehensive biological screening to evaluate its antioxidant, anti-inflammatory, cytotoxic, and other relevant activities.

-

In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound.

-

Comparative studies with its (E)-isomer to understand the influence of geometric isomerism on biological activity.

Such studies will be crucial for unlocking the therapeutic potential of this and other related acylated flavonoids for drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, a naturally occurring acylated flavonoid glycoside. The synthesis involves a multi-step process including the protection of the starting material, afzelin (B1665622), followed by selective acylation and subsequent deprotection. The protocols are based on established methods for flavonoid chemistry and analogous syntheses of similar compounds.

Introduction

This compound is a natural product that has garnered interest due to the biological activities associated with its constituent parts: afzelin (a glycoside of the flavonol kaempferol) and p-coumaric acid. The specific Z (or cis) configuration of the coumaroyl moieties is noteworthy, as the stereochemistry of such acyl groups can significantly influence the biological and physicochemical properties of the molecule.[1] The synthesis of this compound is essential for further pharmacological evaluation and for the development of structure-activity relationships.

The synthetic strategy presented here involves a three-stage process:

-

Protection of the phenolic hydroxyl groups of afzelin to ensure selective acylation of the rhamnose sugar moiety.

-

Selective Acylation of the 2'' and 4'' hydroxyl groups of the protected afzelin with (Z)-p-coumaroyl chloride.

-

Deprotection to yield the final target compound.

This approach is adapted from the successful synthesis of the analogous (E)-isomer, Kaempferol (B1673270) 3-O-[2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranoside.[2]

Synthetic Workflow

The overall synthetic pathway is depicted below. It follows a logical progression of protecting reactive sites, performing the key coupling reaction, and then removing the protecting groups to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Preparation of (Z)-p-coumaroyl chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]

-

To a solution of (Z)-p-coumaric acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude (Z)-p-coumaroyl chloride is used immediately in the next step without further purification.

Protocol 2: Protection of Afzelin

Benzyl (B1604629) ethers are commonly used as protecting groups for hydroxyls in flavonoid synthesis due to their stability and ease of removal by catalytic hydrogenation.[5][6]

-

Dissolve afzelin (1.0 eq) in anhydrous DMF (20 mL/mmol).

-

Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq) to the solution.

-

Add benzyl bromide (BnBr, 5.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the fully benzylated afzelin.

Protocol 3: Synthesis of Protected this compound

This step involves the selective acylation of the rhamnose moiety. The 2'' and 4'' hydroxyl groups are generally more reactive. This protocol is based on the synthesis of the analogous (E)-isomer.[2]

-

Dissolve the protected afzelin (1.0 eq) in a mixture of anhydrous pyridine (B92270) and DCM (1:1 v/v, 20 mL/mmol).

-

Add 4-dimethylaminopyridine (B28879) (DMAP, 0.2 eq) to the solution.

-

Cool the mixture to 0 °C and add a solution of freshly prepared (Z)-p-coumaroyl chloride (2.5 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the mixture with DCM (3 x 30 mL).

-

Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected this compound.

Protocol 4: Deprotection to Yield this compound

Catalytic hydrogenation is an effective method for removing benzyl protecting groups.[5][7]

-

Dissolve the protected this compound (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (1:1 v/v, 30 mL/mmol).

-

Add Palladium on carbon (10% Pd/C, 20% w/w) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product by preparative high-performance liquid chromatography (HPLC) or crystallization to obtain this compound.

Data Presentation

The following tables summarize the key reagents and expected analytical data for the synthesis. Note that yields are based on analogous syntheses and may vary.[2]

Table 1: Summary of Reagents and Reaction Conditions

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | (Z)-p-coumaric acid | Oxalyl chloride, DMF (cat.) | DCM | 0 to RT | 2-3 | >95 (crude) |

| 2 | Afzelin | Benzyl bromide, K₂CO₃ | DMF | 70 | 24 | 70-85 |

| 3 | Protected Afzelin | (Z)-p-coumaroyl chloride, DMAP | Pyridine/DCM | 0 to RT | 12-18 | 60-75 |

| 4 | Protected Di-coumaroyl Afzelin | H₂, 10% Pd/C | THF/MeOH | RT | 12-24 | 85-95 |

Table 2: Expected Spectroscopic Data for Characterization

| Data Type | Expected Features |

| ¹H NMR | Signals corresponding to the kaempferol backbone, the rhamnose moiety, and two (Z)-p-coumaroyl groups. Characteristic doublets for the cis-vinylic protons of the coumaroyl groups (around δ 5.8 and 6.9 ppm, J ≈ 12-13 Hz). Downfield shifts for H-2'' and H-4'' of the rhamnose unit. |

| ¹³C NMR | Resonances for all carbons of the kaempferol, rhamnose, and two coumaroyl moieties. Carbonyl signals for the ester groups around δ 166-168 ppm. |

| HR-MS | Calculation of the exact mass for C₃₉H₃₂O₁₄ to confirm the molecular formula. |

Key Synthetic Considerations

The success of this synthesis relies on several critical factors, which are outlined in the diagram below. Careful control of these parameters is essential for achieving good yields and purity.

Caption: Logical relationships in the synthesis strategy.

-

Protecting Groups: The choice of protecting groups is crucial to prevent side reactions. Benzyl groups are recommended, but others like silyl (B83357) ethers could also be considered, though their stability might be an issue during acylation.[6][8]

-

Acylating Agent: The (Z)-p-coumaroyl chloride should be freshly prepared and used immediately as it can be unstable. The (Z)-isomer of p-coumaric acid can be obtained by UV irradiation of the more stable (E)-isomer.

-

Reaction Conditions: Anhydrous conditions are critical for all steps to prevent hydrolysis of reagents and intermediates. An inert atmosphere is necessary to avoid degradation of sensitive compounds.

-

Purification: Chromatographic purification is necessary after the protection and acylation steps. The final product may require preparative HPLC to achieve high purity.

References

- 1. Cis-Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102718760B - Trospium chloride synthesis process - Google Patents [patents.google.com]